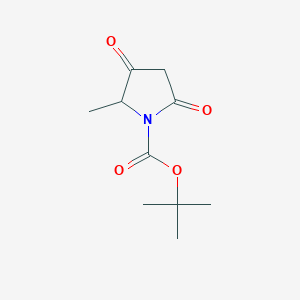
(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its scalability and reduced environmental impact.
化学反应分析
Types:
生物活性
(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1313710-31-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15NO4
- Molecular Weight : 213.23 g/mol
- Structure : The compound features a pyrrolidine ring with two keto groups and a carboxylic acid moiety esterified with tert-butyl.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives may possess neuroprotective properties. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses based on related compounds suggest:
- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
- Interaction with Receptors : The compound may interact with specific receptors involved in neurotransmission or cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|---|
| This compound | 1313710-31-4 | 213.23 g/mol | Yes | Potential |
| (S)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester | 890709-66-7 | 213.23 g/mol | Yes | Limited |
| Other Pyrrolidine Derivative | Various | Varies | Yes | Yes |
Case Studies
Several studies have evaluated the biological activity of (R)-2-methyl-3,5-dioxo-pyrrolidine derivatives:
-
Study on Anticancer Properties :
- A study demonstrated that a related pyrrolidine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to apoptosis.
-
Neuroprotective Effects Investigation :
- Research involving neuroblastoma cells indicated that treatment with certain pyrrolidine derivatives reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
属性
IUPAC Name |
tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSMICXDWTYCA-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724903 |
Source


|
| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313710-31-4 |
Source


|
| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













